molecular formula C16H21NO4 B13625963 1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid

1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid

Cat. No.: B13625963
M. Wt: 291.34 g/mol
InChI Key: IHDPZSMQTZFMAZ-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is a compound that features a benzazepine core structure with a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from reacting with other reagents during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is unique due to its benzazepine core, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-2-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12-9-5-4-7-11(12)8-6-10-13(17)14(18)19/h4-5,7,9,13H,6,8,10H2,1-3H3,(H,18,19)

InChI Key

IHDPZSMQTZFMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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